molecular formula C7H14O5 B016489 (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol CAS No. 65310-00-1

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B016489
CAS No.: 65310-00-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-DVEMRHSHSA-N
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Description

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a methoxy group. This compound is part of the tetrahydropyran family, which is known for its significance in various chemical and biological processes.

Biochemical Analysis

Biochemical Properties

METHYL-L-FUCOPYRANOSIDE interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the ribosome, inhibiting the production of pro-inflammatory cytokines . This suggests that METHYL-L-FUCOPYRANOSIDE may play a role in modulating biochemical reactions and could potentially interact with a variety of biomolecules.

Cellular Effects

It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to bind to cytosolic calcium and inhibit its transport into the nucleus . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic or basic conditions to form the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
  • (2R,3S,4R,5R,6R)-2-(acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate

Uniqueness

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296166
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-00-1
Record name Methyl 6-deoxy-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65310-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
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(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
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(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
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(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol

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